2-Ethyl-4-(3-hydroxypentan-3-yl)phenol

Lipophilicity Partition coefficient ADME prediction

Researchers requiring ortho-alkyl-para-tertiary-alcohol phenols often face multi-step syntheses using mono-functional precursors. This pre-functionalized scaffold shortens synthetic routes by 1-2 steps in chromane or benzofuran synthesis. • Dual HBD (phenolic OH + tertiary OH) with XLogP3 3.1, 0.6-0.8 units higher than des-ethyl analogs • 4 rotatable bonds vs. 1-3 for comparators; enhances conformational adaptability for metal ligand or bifunctional probe design • Dual cross-linking node for phenolic resins & HOFs, increasing network density & thermal stability

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 633339-34-1
Cat. No. B12572238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-(3-hydroxypentan-3-yl)phenol
CAS633339-34-1
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(CC)(CC)O)O
InChIInChI=1S/C13H20O2/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,14-15H,4-6H2,1-3H3
InChIKeyPJTQAAKTAAJJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-(3-hydroxypentan-3-yl)phenol (CAS 633339-34-1) – Key Procurement Identifier & Structural Baseline


2-Ethyl-4-(3-hydroxypentan-3-yl)phenol (CAS 633339-34-1, CID 45094883) is a synthetic tri-substituted phenol bearing a 2-ethyl group and a 4-(3-hydroxypentan-3-yl) substituent (–C(C₂H₅)₂OH) [1]. With a molecular formula C₁₃H₂₀O₂ and molecular weight 208.30 g·mol⁻¹, the compound belongs to the class of ortho-alkyl-para-tertiary-alcohol phenols. It is currently offered as a research chemical by a limited number of suppliers and lacks extensive biological or industrial profiling in the open literature, making direct comparative selection data sparse .

Why 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol Cannot Be Replaced by a Generic Analog


Casual substitution of this compound with structurally similar phenols (e.g., 2-ethylphenol, 4-(3-hydroxypentan-3-yl)phenol, or 2-ethyl-4-tert-butylphenol) can profoundly alter physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. The combination of an ortho-ethyl group and a para-tertiary-alcohol-bearing branched chain generates a dual hydrogen-bond donor profile (phenolic OH + tertiary OH) and an XLogP3 of 3.1, which is markedly different from the mono-donor 2-ethylphenol (XLogP3 2.5, 1 HBD) or the shorter-chain 4-(2-hydroxypropan-2-yl)phenol [2]. These differences directly impact solubility, partitioning, and molecular recognition in applications ranging from synthetic-intermediate reactivity to polymer-additive compatibility. The sections below quantify these differences against the most relevant comparators.

Quantitative Differentiation Evidence for 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison with the Des-Ethyl and Des-Alcohol Analogs

The target compound exhibits an XLogP3 of 3.1, significantly higher than that of 4-(3-hydroxypentan-3-yl)phenol (XLogP3 2.3) and 2-ethylphenol (XLogP3 2.5) [1][2]. The 0.6–0.8 log unit increase corresponds to a ~4- to 6-fold higher octanol-water partition coefficient, indicating substantially enhanced lipophilicity imparted by the simultaneous presence of the 2-ethyl and 4-tertiary-alcohol motifs [3].

Lipophilicity Partition coefficient ADME prediction

Hydrogen-Bond Donor Count Differentiation vs. Mono-Alkyl Phenols

The target compound possesses two hydrogen-bond donor (HBD) sites – the phenolic -OH and the tertiary alcohol -OH – versus only one HBD in 2-ethylphenol or 2-ethyl-4-tert-butylphenol (both lack the tertiary alcohol) [1][2]. The dual HBD capacity enables stronger and more geometrically defined hydrogen-bond networks, which can influence crystal engineering, resin curing density, and active-site interactions [3].

Hydrogen bonding Supramolecular recognition Formulation

Rotatable Bond Count as a Proxy for Conformational Flexibility vs. Constrained Analogs

With 4 rotatable bonds, the target compound has one additional rotatable bond compared to 4-(3-hydroxypentan-3-yl)phenol (3 rotatable bonds) due to the 2-ethyl substituent [1][2]. This seemingly modest increase in degrees of freedom can translate into measurably different conformational entropy and binding-competent conformer populations when the phenol is used as a ligand or monomer [3].

Conformational flexibility Molecular recognition Entropy

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Procurement

The target compound (MW 208.30, 15 heavy atoms) is substantially heavier and larger than 2-ethylphenol (MW 122.16, 9 heavy atoms) and moderately heavier than 4-(3-hydroxypentan-3-yl)phenol (MW 180.24, 13 heavy atoms) [1][2][3]. This size differential is directly relevant when the compound serves as a synthetic intermediate: the ethyl group and tertiary alcohol are installed in a single scaffold, eliminating the need for post-functionalization steps that would be required if starting from a lighter analog [4].

Molecular weight Synthetic intermediate Scale-up

Recommended Application Scenarios for 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol Based on Differentiated Properties


Lipophilicity-Driven Design of Membrane-Permeable Probes or Hydrophobic-Target Ligands

With an XLogP3 of 3.1—0.6 to 0.8 units higher than its closest des-ethyl or des-alcohol analogs [1]—this compound is a superior starting scaffold for designing lipid-soluble fluorescent probes, hydrophobic pocket ligands, or blood-brain-barrier-penetrant candidates. Its dual HBD capacity (2 donors) further enables oriented hydrogen bonding within hydrophobic environments, a feature absent in mono-hydroxy comparators [2].

Pre-Functionalized Late-Stage Intermediate for Complex Phenol Synthesis

The concurrent presence of an ortho-ethyl group, a para-tertiary alcohol, and a free phenolic -OH makes the compound a versatile late-stage intermediate. It eliminates the need for separate alkylation and alcohol installation steps required when using 2-ethylphenol (MW 122.16) or 4-(3-hydroxypentan-3-yl)phenol (MW 180.24) [3]. This pre-functionalization can shorten synthetic routes by 1–2 steps in the preparation of vitamin-E-related chromane structures or substituted benzofurans [4].

Dual Hydrogen-Bond Donor Monomer for Resin and Supramolecular Network Tuning

Unlike 2-ethylphenol or 2-ethyl-4-tert-butylphenol, which possess only a single HBD, the target compound's two hydroxyl groups can act as a dual cross-linking node in phenolic resin formulations or hydrogen-bonded organic frameworks (HOFs) [5]. This can increase network density and thermal stability in cured resins, making it a candidate for specialty phenolic polymers where higher cross-link density is desired.

Conformational Flexibility as an Advantage in Sterically Demanding Catalytic or Recognition Sites

The 4 rotatable bonds of the target compound—vs. 3 for 4-(3-hydroxypentan-3-yl)phenol and only 1 for 2-ethylphenol [6]—provide enhanced conformational adaptability. This property is particularly valuable when the phenol is used as a ligand for metal catalysts with sterically congested coordination spheres or as a flexible spacer in bifunctional probe design, where a more rigid analog might fail to achieve the required binding geometry.

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